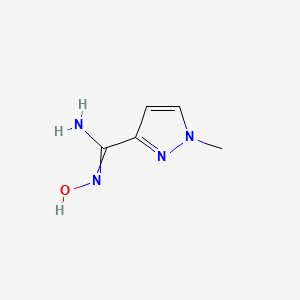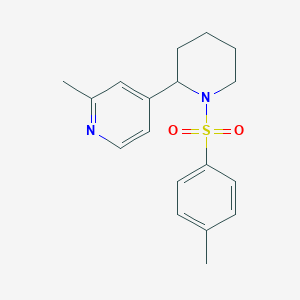
2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a tosylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Final Assembly: The tosylated piperidine is then coupled with 2-methylpyridine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve continuous flow synthesis techniques to ensure high yield and purity. For example, using a bench-top continuous flow setup with Raney® nickel as a catalyst can facilitate the α-methylation of pyridine derivatives in a greener and more efficient manner .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce fully saturated piperidine derivatives.
Scientific Research Applications
2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound’s derivatives can be used to study the structure-activity relationship of piperidine-containing drugs.
Industrial Applications: It can be used in the production of agrochemicals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. For instance, piperidine derivatives have been shown to inhibit certain kinases and neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler analog that lacks the piperidine moiety.
4-(1-Piperidinyl)pyridine: Similar structure but without the tosyl group.
2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: Another derivative with a different nitrogen-containing ring.
Uniqueness
2-Methyl-4-(1-tosylpiperidin-2-yl)pyridine is unique due to the presence of both the tosyl and piperidine groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C18H22N2O2S |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-methyl-4-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C18H22N2O2S/c1-14-6-8-17(9-7-14)23(21,22)20-12-4-3-5-18(20)16-10-11-19-15(2)13-16/h6-11,13,18H,3-5,12H2,1-2H3 |
InChI Key |
YDTKGJBJGMSBFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=CC(=NC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





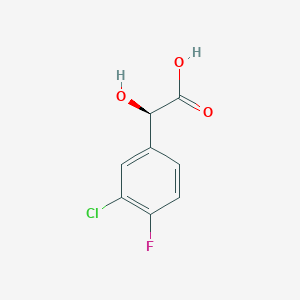
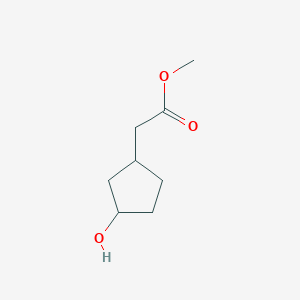
![Rac-ethyl (1R,6S,7S)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11818350.png)


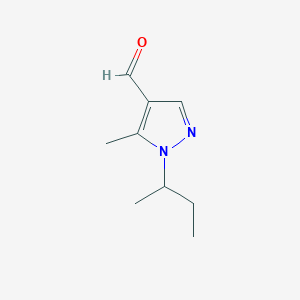
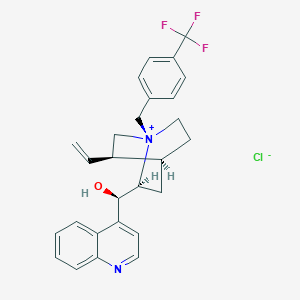

![3-[5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoic acid](/img/structure/B11818387.png)
![methyl 5-[(Z)-hydroxyiminomethyl]furan-3-carboxylate](/img/structure/B11818390.png)
